Actinol

Descripción general

Descripción

Actinol is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a versatile molecule that has garnered significant attention due to its unique properties and potential benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Actinol can be synthesized from ketoisophorone through a process involving recombinant microorganisms or cell-free extracts. The reaction mixture typically includes microorganisms such as Saccharomyces cerevisiae or Candida tropicalis, which are capable of reducing ketoisophorone to levodione using a levodione reductase gene . Another method involves the diastereoselective transfer hydrogenation of levodione in the presence of a hydrogen donor and an amino-amide .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce this compound efficiently, ensuring high yields and purity. The process is carefully monitored to maintain optimal reaction conditions, including temperature, pH, and nutrient availability.

Análisis De Reacciones Químicas

Oxidation Reactions

Actinol undergoes oxidation primarily at its hydroxyl and amine groups. Common reagents and outcomes include:

Mechanistic Pathways :

-

Cr(VI)-mediated oxidation : CrO₃ or dichromate reagents form chromate esters with alcohols, followed by β-hydrogen elimination to yield ketones or carboxylic acids .

-

Radical oxidation : Silica surfaces generate silyloxy radicals, abstracting hydrogen from thiols (if present) to form disulfides .

Reduction Reactions

This compound’s carbonyl groups are reduced to alcohols or hydrocarbons under controlled conditions:

| Reagent | Conditions | Major Product | Efficiency |

|---|---|---|---|

| H₂/Pd catalyst | Room temperature | Secondary alcohols | >90% yield in hydrogenation |

| NaBH₄ | Methanol solvent | Primary alcohols | Selective for aldehydes |

Mechanistic Insights :

-

Catalytic hydrogenation : Syn addition of H₂ across double bonds via adsorption onto Pd surfaces .

-

Borohydride reduction : Hydride transfer to electrophilic carbons, stabilized by polar solvents .

Substitution Reactions

Functional group replacement occurs at hydroxyl and amine sites:

Key Modifications :

-

Azidation : Regioselective conversion of amines to azides using diazo-transfer reagents (e.g., imidazole-1-sulfonyl azide) .

-

Acylation : NHS esters selectively modify primary amines, enhancing biological activity .

Mechanistic Case Study: Oxidation vs. Reduction

The redox behavior of this compound depends on functional group positioning:

| Reaction Type | Site of Reactivity | Driving Force |

|---|---|---|

| Oxidation | Allylic alcohols | Stabilization via conjugated carbonyls |

| Reduction | Isolated carbonyls | Electron-deficient carbons |

For example, allylic alcohols resist over-oxidation to carboxylic acids due to conjugation with adjacent double bonds, whereas isolated aldehydes are fully reduced to alcohols .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Bioenergy Production

Actinol demonstrates potential in bioenergy production through its role in the biosynthesis of biofuels. Actinobacteria are known for their ability to produce a variety of compounds, making them suitable candidates for biocommodity production.

Key Findings:

- Corynebacterium glutamicum has been engineered to produce isobutanol, a valuable biofuel, achieving yields comparable to optimized strains of Escherichia coli .

- The oleaginous species Rhodococcus opacus can accumulate high-energy density triacylglycerol (TAG) from lignocellulosic biomass, showcasing its utility in biodiesel production .

Pharmaceutical Applications

This compound's derivatives have been explored for their antibiotic properties. Actinobacteria are renowned for their ability to synthesize antibiotics, which can be pivotal in combating antibiotic-resistant bacteria.

Case Studies:

- Research highlighted the discovery of new antibiotics from Actinobacteria that could be developed into pharmaceutical products . These antibiotics can target various bacterial infections, contributing significantly to public health.

- The compound has been studied for its potential to enhance the efficacy of existing antibiotics through synergistic effects .

Environmental Applications

This compound also plays a role in environmental sustainability through its application in bioremediation processes. Actinobacteria can degrade complex organic compounds, making them valuable for environmental cleanup efforts.

Research Insights:

- Studies indicate that certain strains of Actinobacteria can effectively degrade pollutants and transform them into less harmful substances . This capability is crucial for addressing environmental contamination issues.

- The use of Actinobacteria in consolidated bioprocessing (CBP) allows for the simultaneous degradation of biomass and production of valuable chemicals, promoting a circular economy .

Agricultural Benefits

This compound has potential applications in agriculture as a biopesticide or biofertilizer. Its ability to promote plant growth and protect against pathogens can lead to sustainable agricultural practices.

Evidence:

- Research indicates that certain Actinobacteria can enhance soil fertility and plant growth by producing phytohormones and other beneficial compounds . This application supports sustainable farming practices by reducing reliance on chemical fertilizers.

Data Overview

| Application Area | Key Organisms | Notable Outcomes |

|---|---|---|

| Bioenergy Production | Corynebacterium glutamicum | High yields of isobutanol; TAG accumulation from biomass |

| Pharmaceutical | Various Actinobacteria | Discovery of new antibiotics; enhancement of antibiotic efficacy |

| Environmental | Various Actinobacteria | Effective degradation of pollutants; CBP for chemical production |

| Agricultural | Various Actinobacteria | Promotion of plant growth; soil fertility enhancement |

Mecanismo De Acción

Actinol can be compared with other similar compounds, such as alendronate and risedronate, which are bisphosphonates used in the treatment of osteoporosis . While these compounds share some similarities in their chemical structure and therapeutic applications, this compound is unique in its broader range of applications and its ability to undergo various chemical reactions. This versatility makes this compound a valuable compound in both scientific research and industrial applications.

Comparación Con Compuestos Similares

- Alendronate

- Risedronate

Actinol’s uniqueness lies in its diverse applications and its ability to be modified through different chemical reactions, making it a versatile and valuable compound in various fields.

Actividad Biológica

Actinol, a compound derived from actinobacteria, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Overview of this compound

This compound is primarily produced by actinobacteria, a group of Gram-positive bacteria known for their ability to produce a wide range of bioactive secondary metabolites. These compounds have significant implications in drug discovery and agricultural biocontrol. The biological activity of this compound can be attributed to its structural characteristics and the metabolic pathways of the producing organisms.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogenic microorganisms. A study evaluating actinomycetes isolated from soil samples demonstrated that certain isolates produced compounds with substantial antibacterial activity against 12 pathogenic strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound Against Pathogenic Microorganisms

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 20 | 1.25 |

| Bacillus cereus | 24 | 2.5 |

| Enterococcus faecalis | 21 | 1.25 |

| Klebsiella pneumoniae | 15 | 2.5 |

The results indicate that this compound-producing actinomycetes can serve as potential sources for developing new antibacterial agents.

Cytotoxicity and Therapeutic Potential

Research has shown that extracts containing this compound have protective effects against various cytotoxic agents. For instance, a study on termite-associated actinobacteria revealed that extracts from Streptomyces sp. exhibited renoprotective effects against cisplatin-induced cytotoxicity in kidney cells . This suggests potential applications in nephroprotection and cancer therapy.

Case Study: Renoprotective Effects

- Organism : Streptomyces sp. RB1

- Method : Methanol extract evaluation

- Findings : Significant reduction in cisplatin-induced cytotoxicity in LLC-PK1 cells.

The mechanisms underlying the biological activity of this compound are multifaceted. It is believed that the compound interferes with cellular processes such as protein synthesis and membrane integrity in pathogens, leading to cell death. Additionally, the ability of this compound to modulate oxidative stress responses has been documented, particularly in neuronal cell lines .

Future Directions

The exploration of this compound's biological activities is still in its nascent stages. Future research should focus on:

- Isolation and Characterization : Further studies on isolating pure this compound and characterizing its structure.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.

- Clinical Trials : Evaluation of efficacy and safety through preclinical and clinical trials to assess its potential as a therapeutic agent.

Propiedades

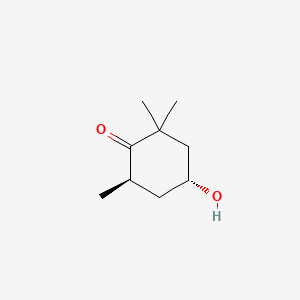

IUPAC Name |

(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPVUHYZUZZRGF-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CC(C1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437968 | |

| Record name | Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60046-50-6, 82977-53-5 | |

| Record name | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60046-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060046506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexanone, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082977535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone / 60046-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6M58I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2W9QB2T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.